N-[4-(Pyrrolidine-1-sulfonyl)phenyl]glycine
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Overview
Description
2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)amino)acetic acid is a compound that features a pyrrolidine ring, a sulfonyl group, and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)amino)acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as N-substituted piperidines.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.
Coupling with Phenyl and Amino Acid Moieties: The final step involves coupling the pyrrolidine-sulfonyl intermediate with a phenyl group and an amino acid moiety under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)amino)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)amino)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)amino)acetic acid involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity . This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A five-membered lactam with similar structural features.
Pyrrolidin-2,5-dione: Another pyrrolidine derivative with distinct biological activities.
Prolinol: A pyrrolidine-based compound used in organic synthesis.
Uniqueness
2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)amino)acetic acid is unique due to the combination of its pyrrolidine ring, sulfonyl group, and amino acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
CAS No. |
88327-96-2 |
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Molecular Formula |
C12H16N2O4S |
Molecular Weight |
284.33 g/mol |
IUPAC Name |
2-(4-pyrrolidin-1-ylsulfonylanilino)acetic acid |
InChI |
InChI=1S/C12H16N2O4S/c15-12(16)9-13-10-3-5-11(6-4-10)19(17,18)14-7-1-2-8-14/h3-6,13H,1-2,7-9H2,(H,15,16) |
InChI Key |
BYYDMDWOJRQKEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NCC(=O)O |
Origin of Product |
United States |
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